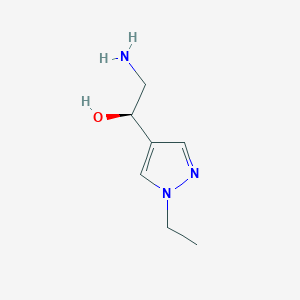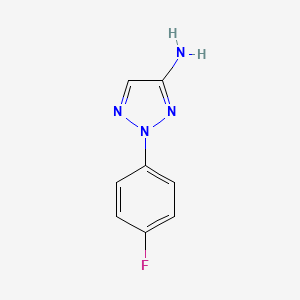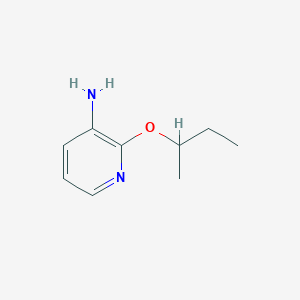
2-(Butan-2-yloxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yloxy)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both an amine group and an ether linkage in the structure of this compound makes it a versatile compound with potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with 2-butanol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion. The use of a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, can facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Butan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives with different functional groups.
科学的研究の応用
2-(Butan-2-yloxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 2-(Butan-2-yloxy)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the ether linkage can influence its lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound has a similar structure but with a benzyl group instead of a butyl group. It may exhibit different biological activities and chemical reactivity due to the presence of the aromatic benzyl group.
2-(Pyridin-2-yloxy)pyrimidine derivatives: These compounds contain a pyridine ring linked to a pyrimidine ring via an ether linkage. They are known for their antifibrotic and anticancer activities.
Uniqueness
2-(Butan-2-yloxy)pyridin-3-amine is unique due to the presence of the butyl ether linkage, which can influence its chemical and biological properties. The combination of the amine group and the butyl ether linkage provides a distinct set of interactions and reactivity patterns that differentiate it from other similar compounds.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-butan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3 |
InChIキー |
PRZAAISFCQSCQO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=C(C=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


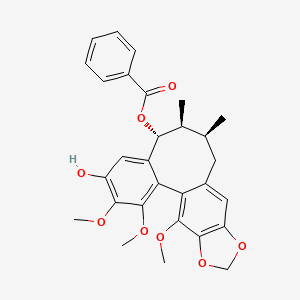

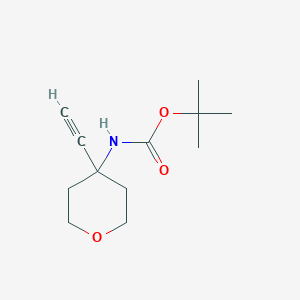
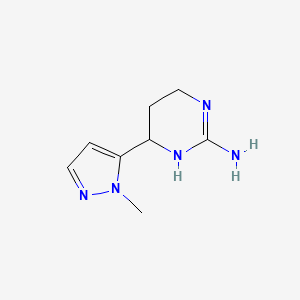
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
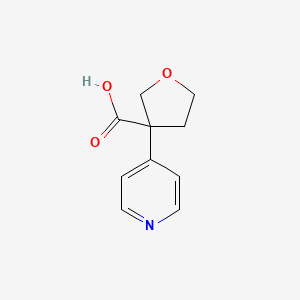
![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
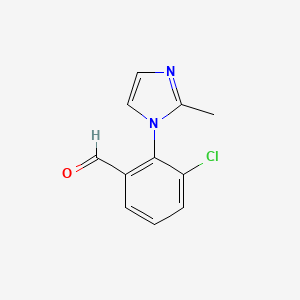
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
amine](/img/structure/B15239180.png)
